
(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are valuable intermediates in asymmetric synthesis due to their ability to induce chirality in target molecules. This compound is particularly interesting due to its unique structural features, including a cyclopropyl group and trifluoromethyl group, which can influence its reactivity and interactions in various chemical environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Sulfinamide: The starting material, 2-methylpropane-2-sulfinyl chloride, is reacted with ®-1-cyclopropyl-2,2,2-trifluoroethylamine under basic conditions to form the sulfinamide. The reaction is usually carried out in the presence of a base such as triethylamine at low temperatures to prevent side reactions.
Chiral Resolution: The resulting mixture of diastereomers is separated using chromatographic techniques to isolate the desired (S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow synthesis and the use of automated chromatographic systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Asymmetric Synthesis: It is used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Material Science: Its incorporation into polymers or other materials can impart unique properties such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors due to its electron-withdrawing properties. The cyclopropyl group can influence the compound’s conformational flexibility, affecting its overall reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-N-((S)-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide: The enantiomer of the compound, which may have different biological activities.
N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfonamide: The oxidized form of the compound.
N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-amine: The reduced form of the compound.
Uniqueness
(S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide is unique due to its combination of a chiral sulfinamide group, a cyclopropyl group, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H16F3NOS |
|---|---|
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C9H16F3NOS/c1-8(2,3)15(14)13-7(6-4-5-6)9(10,11)12/h6-7,13H,4-5H2,1-3H3/t7?,15-/m0/s1 |
Clave InChI |
WXRNWDHBHUQISH-LBVVTTLCSA-N |
SMILES isomérico |
CC(C)(C)[S@](=O)NC(C1CC1)C(F)(F)F |
SMILES canónico |
CC(C)(C)S(=O)NC(C1CC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


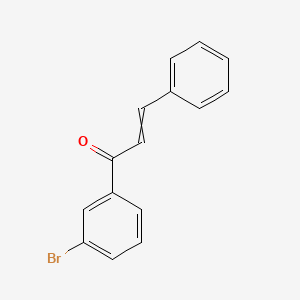

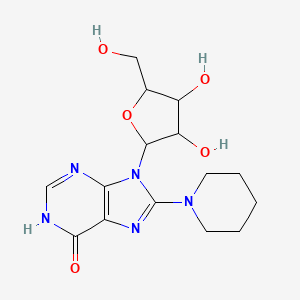
![Iron, [2,9-bis[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14778148.png)
![4-(3,3-Dimethylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14778155.png)
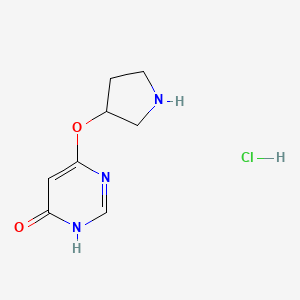
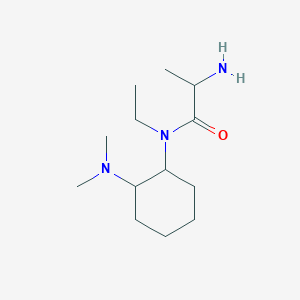
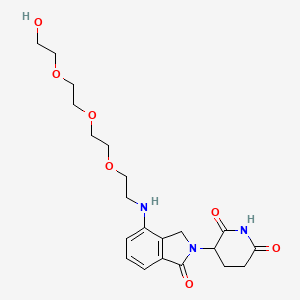

methyl}-2H-pyrrole](/img/structure/B14778183.png)
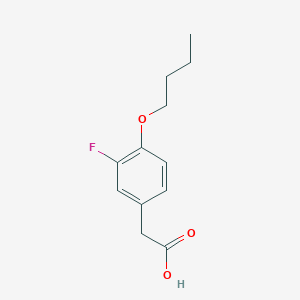

![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)

